molecular formula C15H16O B7891601 1-(Benzyloxy)-3,5-dimethylbenzene CAS No. 83619-85-6

1-(Benzyloxy)-3,5-dimethylbenzene

Cat. No.: B7891601
CAS No.: 83619-85-6
M. Wt: 212.29 g/mol
InChI Key: IECDCMRAOVTEIO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3,5-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product through nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-(Benzyloxy)-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3,5-dimethylbenzene depends on its specific application. In chemical reactions, the benzyloxy group can act as a leaving group or participate in nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-methylbenzene: Similar structure but with a single methyl group at the 4 position.

    1-(Benzyloxy)-2,4-dimethylbenzene: Similar structure with methyl groups at the 2 and 4 positions.

    1-(Benzyloxy)-3-methylbenzene: Similar structure with a single methyl group at the 3 position.

Uniqueness: 1-(Benzyloxy)-3,5-dimethylbenzene is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the benzyloxy group also provides versatility in synthetic applications and potential for functionalization.

Properties

IUPAC Name

1,3-dimethyl-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECDCMRAOVTEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530173
Record name 1-(Benzyloxy)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83619-85-6
Record name 1-(Benzyloxy)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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